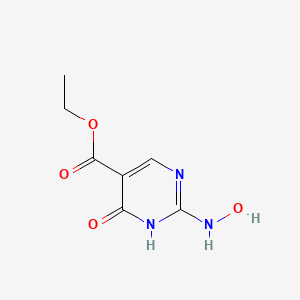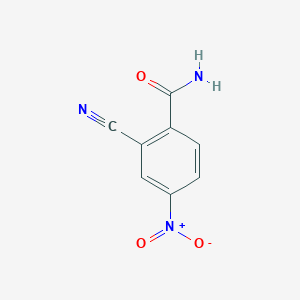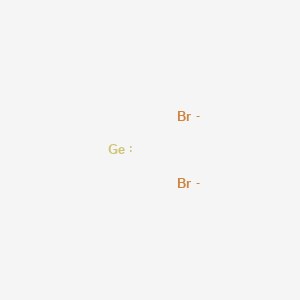
Germanium(II)bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Germanium(II) bromide can be synthesized through the reduction of germanium tetrabromide (GeBr₄) using germanium or zinc as reducing agents . The reaction conditions typically involve heating the reactants to facilitate the reduction process. Industrial production methods may vary, but the fundamental principle remains the same: reducing a higher oxidation state germanium compound to obtain germanium(II) bromide.
Chemical Reactions Analysis
Germanium(II) bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to germanium tetrabromide (GeBr₄).
Reduction: It can be reduced further to elemental germanium.
Substitution: It reacts with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene.
Common reagents used in these reactions include oxidizing agents like bromine for oxidation and reducing agents like zinc for reduction. The major products formed from these reactions are germanium tetrabromide and elemental germanium.
Scientific Research Applications
Germanium(II) bromide has several applications in scientific research:
Mechanism of Action
The mechanism by which germanium(II) bromide exerts its effects involves its ability to form complexes with various ligands. This coordination chemistry provides insights into the bonding characteristics of germanium . The molecular targets and pathways involved are primarily related to its interactions with other chemical species, facilitating various chemical transformations.
Comparison with Similar Compounds
Germanium(II) bromide can be compared with other germanium halides such as:
- Germanium difluoride (GeF₂)
- Germanium dichloride (GeCl₂)
- Germanium diiodide (GeI₂)
These compounds share similar chemical properties but differ in their reactivity and applications. For instance, germanium difluoride and germanium dichloride are more commonly used in different industrial processes compared to germanium(II) bromide .
Properties
Molecular Formula |
Br2Ge-2 |
|---|---|
Molecular Weight |
232.44 g/mol |
InChI |
InChI=1S/2BrH.Ge/h2*1H;/p-2 |
InChI Key |
UCRUDFJGMHSLAX-UHFFFAOYSA-L |
Canonical SMILES |
[Ge].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


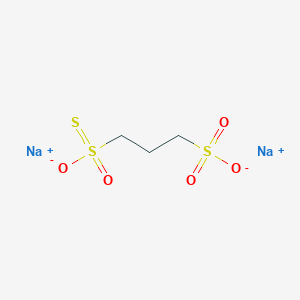
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
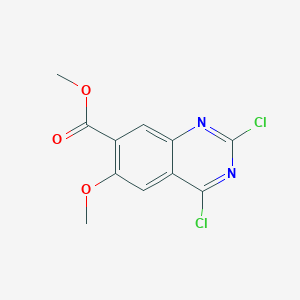

![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
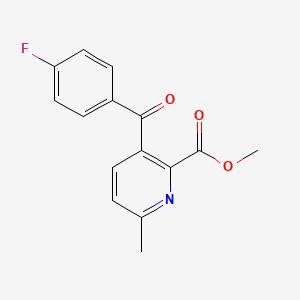
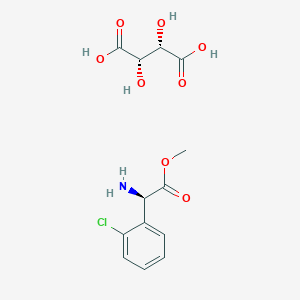
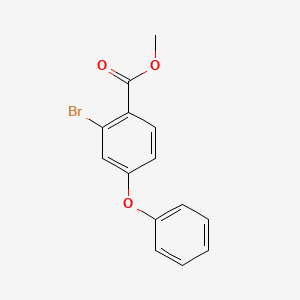
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
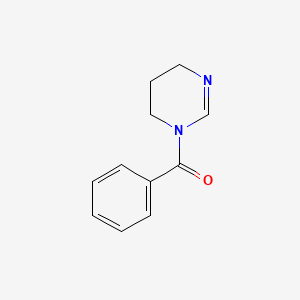
![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)

